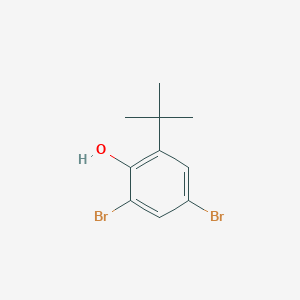

2,4-Dibromo-6-tert-butylphenol

Description

Historical Context and Evolution of Research on Halogenated Phenols

The scientific journey of phenolic compounds began with the pioneering work of Joseph Lister, who in 1867 used phenol (B47542), then known as carbolic acid, as an antiseptic in surgery, dramatically reducing mortality from infections. basicmedicalkey.com This marked the first significant application of a phenolic compound as an antimicrobial agent and spurred further research into this class of molecules. basicmedicalkey.com

Early research focused on assessing the germicidal potency of various phenol derivatives. basicmedicalkey.com A key development was the establishment of the "phenol coefficient," a metric used to compare the antimicrobial activity of a disinfectant to that of phenol itself. basicmedicalkey.comajopred.com This systematic evaluation led to the discovery that modifying the structure of phenol, for instance, through halogenation (the introduction of halogen atoms like chlorine or bromine), could significantly enhance its antimicrobial efficacy. ajopred.com

The evolution of research saw a shift from simple phenols to more complex, substituted structures. While early work focused on coal-tar derivatives like cresols and xylenols, the 20th century brought a deeper understanding of structure-activity relationships. basicmedicalkey.comnih.gov Researchers began synthesizing and testing a wide array of halogenated phenols, recognizing their potential as potent disinfectants. ajopred.com Concurrently, with the advent of water chlorination for public health, halogenated phenols became recognized not just as manufactured chemicals but also as disinfection by-products (DBPs), some of which could cause taste and odor problems in drinking water. awqc.com.auacs.org This dual identity—as both useful industrial chemicals and environmental contaminants—has driven much of the research over the decades, leading to the development of sensitive analytical methods to detect them at trace levels. researchgate.netoup.com

| Era/Development | Key Research Focus | Significance |

| Late 19th Century | Use of phenol (carbolic acid) as a surgical antiseptic. basicmedicalkey.com | Established the antimicrobial potential of phenolic compounds. basicmedicalkey.com |

| Early 20th Century | Development of the phenol coefficient test. basicmedicalkey.comajopred.com | Provided a standardized method for evaluating disinfectant potency. basicmedicalkey.com |

| Mid-20th Century | Synthesis and investigation of halogenated phenol derivatives. ajopred.com | Discovered that halogenation increases antimicrobial activity. ajopred.com |

| Late 20th Century | Identification of halogenated phenols as disinfection by-products in water. awqc.com.auacs.org | Raised awareness of their environmental presence and need for monitoring. researchgate.net |

| 21st Century | Advanced studies on metabolic pathways, environmental fate, and toxicological relevance of halogenated phenolic compounds (HPCs). figshare.comnih.gov | Focus on understanding the broader biological and environmental impact. figshare.com |

Contemporary Significance and Emerging Research Frontiers for 2,4-Dibromo-6-tert-butylphenol and Related Structures

While direct research on this compound is not extensively documented in publicly available literature, its structural motifs—a dibrominated aromatic ring and a sterically hindering tert-butyl group—place it within a class of compounds of significant contemporary interest. The properties and applications of its close relatives provide insight into its potential research frontiers.

Related brominated and hindered phenols are valued as intermediates and building blocks in organic synthesis. For instance, the isomeric compound 4-Bromo-2,6-di-tert-butylphenol is utilized as a terminating comonomer in polymerization reactions and as a reactant in the synthesis of monomers for poly(p-phenylenevinylene) derivatives, which are materials with applications in electronics. sigmaaldrich.comsigmaaldrich.comchemicalbook.com It also serves as a precursor for creating catalysts, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), which is used to convert epoxides to carbonyl compounds. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk

The "hindered phenol" aspect, conferred by the bulky tert-butyl group adjacent to the hydroxyl group, is particularly significant. This structural feature is the basis for the antioxidant activity of many related compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and butylated hydroxytoluene (BHT). mdpi.com These compounds can donate a hydrogen atom from their hydroxyl group to quench free radicals, thereby terminating oxidative chain reactions. mdpi.com This property makes them valuable as additives in fuels, lubricants, and polymers to prevent degradation. Research continues into synthesizing new hindered phenols with enhanced antioxidant capabilities. researchgate.net

Furthermore, many halogenated and alkylated phenols, including the widely studied 2,4-DTBP, are natural products found in a diverse range of organisms, including bacteria, fungi, and plants. mdpi.comwikipedia.orgfrontiersin.org Research has shown that 2,4-DTBP exhibits a wide array of biological activities. mdpi.comfrontiersin.orgfrontiersin.org Emerging frontiers for these related structures include:

Pharmaceutical and Agrochemical Synthesis: Using substituted phenols as scaffolds for creating new bioactive molecules. researchgate.netwikipedia.org

Advanced Materials: Incorporating hindered phenols into polymers to create materials with built-in antioxidant properties. sigmaaldrich.com

Biocatalysis: Investigating the enzymatic production and transformation of phenolic compounds for green chemistry applications. mdpi.com

Environmental Science: Studying the fate, transport, and detoxification of persistent halogenated phenolic compounds in the environment. figshare.comnih.gov

The study of this compound could contribute to these fields, potentially as a new synthetic intermediate, a reference compound in environmental analysis, or a molecule with unique biological or material properties stemming from the specific combination of its substituent groups.

| Compound Family | Key Structural Feature | Contemporary Significance / Research Area | Example Application |

| Brominated Hindered Phenols | Bromine atom(s) and bulky alkyl group(s) | Polymer Chemistry, Catalysis | Precursor for catalysts and monomer synthesis. sigmaaldrich.comchemicalbook.com |

| Hindered Phenols (e.g., 2,4-DTBP) | Sterically bulky groups (tert-butyl) ortho to the hydroxyl group | Antioxidant Chemistry, Natural Products | Antioxidant additive; compound with studied biological activities. mdpi.comfrontiersin.org |

| Polyhalogenated Phenols | Multiple halogen atoms | Environmental Science, Toxicology | Study of environmental persistence and detoxification methods. figshare.comnih.gov |

Methodological Approaches in Chemical Compound Investigations

The investigation of a chemical compound like this compound, from its synthesis to its characterization and analysis, employs a suite of sophisticated methodological approaches. These techniques are essential for confirming molecular structure, determining purity, quantifying presence in complex mixtures, and predicting properties.

Chromatographic and Spectrometric Techniques: Chromatography is the cornerstone for separating chemical compounds. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for phenolic compounds. acs.orgmdpi.com When coupled with Mass Spectrometry (MS), these methods become powerful tools for both identification and quantification, even at trace concentrations (ng/L levels). oup.commdpi.com

GC-MS is particularly well-suited for volatile and semi-volatile compounds like many halogenated phenols. It can be combined with sample preparation techniques like solid-phase microextraction (SPME) for analyzing compounds in water. researchgate.net

LC-MS/MS is often applied to a broader range of phenolic compounds and can be used without the need for derivatization, a chemical modification step sometimes required for GC analysis. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure of newly synthesized compounds, such as confirming the synthesis of brominated phenols by providing information about the chemical environment of each hydrogen and carbon atom. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule, such as the characteristic hydroxyl (-OH) group stretch in phenols. researchgate.net

Computational and "New Approach" Methodologies (NAMs): Modern chemical research increasingly relies on computational and predictive methods. europa.eunih.gov

Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of a compound to predict its properties and activities, which can help fill data gaps without laboratory testing. europa.eu

In vitro and in chemico methods are part of a shift towards reducing or replacing animal testing. nih.govcriver.com These laboratory-based assays can be used to screen compounds for specific biological interactions or chemical reactivity. criver.com For instance, the Adverse Outcome Pathway (AOP) framework helps organize information from these methods to understand potential toxicological effects based on molecular interactions. europa.eu

These methodological approaches form a comprehensive toolkit that allows researchers to synthesize, identify, and understand the properties and behavior of this compound and other complex chemical structures.

| Methodology | Principle | Application in Phenol Research | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by their mass-to-charge ratio. | Identification and quantification of halogenated phenols in environmental samples. | oup.commdpi.com |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds in a liquid phase and identifies them by mass. | Analysis of a wide range of underivatized phenolic compounds. | acs.orgmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses magnetic fields to determine the structure of molecules. | Elucidation and confirmation of the structure of synthesized phenols. | chemicalbook.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Computational models that correlate chemical structure with activity. | Predicting properties and filling data gaps for chemical risk assessment. | europa.eu |

| New Approach Methodologies (NAMs) | In vitro, in chemico, and in silico methods to reduce animal testing. | Screening for biological activity and mechanistic insights. | nih.govcriver.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSURDFVRHGKTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2,4 Dibromo 6 Tert Butylphenol

Regioselective Bromination of Phenolic Precursors

The introduction of bromine atoms at specific positions on a phenol (B47542) ring is a key strategy for synthesizing 2,4-dibromo-6-tert-butylphenol. This is typically accomplished through electrophilic aromatic substitution, where the choice of brominating agent and reaction conditions dictates the regioselectivity.

N-Bromosuccinimide (NBS)-Mediated Bromination: Conditions and Selectivity Influences

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, including phenols. wikipedia.org The reaction's selectivity is influenced by the solvent and other additives. For instance, using dimethylformamide (DMF) as a solvent can promote high levels of para-selectivity in the bromination of electron-rich aromatic compounds like phenols. wikipedia.org

One effective method for the synthesis of ortho-brominated phenols involves the use of NBS in the presence of a catalytic amount of an amine, such as diisopropylamine (B44863). oup.com The reaction of 2-tert-butylphenol (B146161) with NBS can be directed to achieve ortho-bromination. nsf.gov The inherent directing effects of the hydroxyl and tert-butyl groups on the phenol ring also play a crucial role in determining the position of bromination.

Furthermore, the use of NBS in conjunction with silica (B1680970) gel has been shown to be an effective method for the selective monobromination of phenols, proceeding smoothly at room temperature in a solvent like carbon tetrachloride. jcsp.org.pk This method is noted for its mild conditions and the avoidance of hydrogen bromide evolution. jcsp.org.pk

Optimization of Reaction Parameters: Stoichiometry, Temperature, and Atmosphere Control

Optimizing reaction parameters is critical for maximizing the yield and selectivity of the desired product. Key variables include the molar ratio of reactants, reaction temperature, and the atmosphere under which the reaction is conducted.

For NBS-mediated brominations, adjusting the stoichiometry is crucial. For instance, a 1:1.2 molar ratio of phenol to NBS has been used to optimize the synthesis of 2-bromo-6-tert-butylphenol (B1590296). Temperature control is equally important; maintaining temperatures between 0–5°C can help minimize the formation of side products. Reactions are often carried out under anhydrous conditions and may be purged with an inert gas to prevent unwanted side reactions. The choice of solvent also significantly impacts the reaction's outcome.

In photochemical bromination reactions using NBS, parameters such as residence time, light source and intensity, and solvent are regulated to optimize performance. rsc.org For example, using blue light at room temperature has been shown to generate high yields of brominated products. rsc.org Kinetic studies at different temperatures can be used to calculate activation parameters, providing a deeper understanding of the reaction mechanism. grafiati.combas.bg

Table 1: Optimization of NBS Bromination of Phenols

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Stoichiometry | 1:1.2 molar ratio (phenol:NBS) | Optimize product yield | |

| Temperature | 0–5°C | Minimize side reactions | |

| Atmosphere | Anhydrous, inert gas | Prevent unwanted reactions | |

| Light Source | Blue light (photochemical) | Enhance reaction rate | rsc.org |

| Solvent | Dichloromethane (B109758) | Provide suitable reaction medium |

Role of Ancillary Reagents in Directing Bromination (e.g., Diisopropylamine)

Ancillary reagents can play a significant role in directing the regioselectivity of bromination. Diisopropylamine, for example, is used as a base to facilitate the reaction and improve selectivity in the NBS-mediated bromination of 2-tert-butylphenol. The addition of a catalytic amount of diisopropylamine can remarkably increase the ratio of ortho-monobrominated phenols. oup.com This effect is attributed to the in-situ formation of N-bromoamines, which then form a strong hydrogen bond with the phenolic hydroxyl group, directing the bromination to the ortho position. oup.com

Other reagents can also influence selectivity. The use of ferric halide catalysts can suppress the formation of para-bromo isomers. In some systems, the addition of p-toluenesulfonic acid (pTsOH) has been shown to accelerate the reaction and improve selectivity for mono ortho-brominated products. nih.gov The choice of solvent in combination with these ancillary reagents is also critical; for example, methanol (B129727) has been shown to be a superior solvent to acetonitrile (B52724) or ethyl acetate (B1210297) in some pTsOH-catalyzed NBS brominations. nih.gov

Catalytic Alkylation Routes for Phenolic Derivatives

An alternative synthetic strategy involves the catalytic alkylation of a pre-brominated phenol. This approach, often utilizing Friedel-Crafts type reactions, allows for the introduction of the tert-butyl group onto the aromatic ring.

Friedel-Crafts Alkylation with Olefins: Acid Catalyst Systems (e.g., Triflic Acid, Zeolites)

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. wikipedia.org In the context of synthesizing this compound, this would typically involve the alkylation of 2,4-dibromophenol (B41371) with an olefin such as isobutylene (B52900). academie-sciences.fr The reaction is catalyzed by an acid, which can be a homogeneous Lewis acid like aluminum chloride or a heterogeneous solid acid catalyst. wikipedia.orgmt.com

Trifluoromethanesulfonic acid (triflic acid) is a powerful Brønsted acid that can effectively catalyze Friedel-Crafts reactions. sci-hub.semdpi.com It is known to protonate even weakly basic substrates and can be used in catalytic amounts. sci-hub.se

Zeolites are another important class of solid acid catalysts for Friedel-Crafts alkylations. whiterose.ac.ukacs.org These microporous aluminosilicates offer advantages such as shape selectivity, ease of separation, and reusability. whiterose.ac.uk The alkylation of phenols with olefins like isobutylene can be efficiently carried out over various zeolite catalysts. academie-sciences.fr The reaction mechanism over Brønsted acidic zeolites involves the formation of a carbenium ion from the olefin, which then acts as the electrophile in the aromatic substitution. pnnl.gov

Table 2: Comparison of Acid Catalyst Systems for Friedel-Crafts Alkylation

| Catalyst System | Type | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | High reactivity | Often requires stoichiometric amounts, corrosive | wikipedia.orgorganic-chemistry.org |

| Triflic Acid (TfOH) | Homogeneous Brønsted Acid | Strong acid, catalytic amounts | Can be expensive, corrosive | sci-hub.semdpi.com |

| Zeolites | Heterogeneous Solid Acid | Reusable, shape-selective, environmentally benign | Can be deactivated by coking | academie-sciences.frwhiterose.ac.ukacs.org |

In Situ Isobutylene Generation from Alcohol or Ether Precursors

Instead of using gaseous isobutylene directly, it can be generated in situ from more convenient liquid precursors like tert-butanol (B103910) or tert-butyl ethers. scribd.comscientificupdate.com In the presence of a strong acid catalyst, these precursors dehydrate or de-etherify to form the reactive isobutylene or the corresponding tert-butyl carbocation. scientificupdate.com

This approach is particularly useful in laboratory settings and can be integrated with Friedel-Crafts alkylation systems. For example, the alkylation of phenol with tert-butanol over mesoporous molecular sieves containing tungstophosphoric acid has been reported to produce 2,4-di-tert-butylphenol (B135424) with high conversion and selectivity. sci-hub.se The use of tert-butanol as an alkylating agent is considered a greener alternative as it avoids the handling of gaseous isobutylene.

Heterogeneous Catalysis in Alkylation (e.g., TPA-SBA-15)

Heterogeneous catalysis offers a more environmentally benign alternative to traditional homogeneous acid catalysts like H₂SO₄ and AlCl₃, which are corrosive and present separation challenges. sci-hub.se Solid acid catalysts, particularly those based on mesoporous silica, have garnered attention for their high surface area, thermal stability, and reusability. researchgate.netias.ac.in

One notable example is the use of tungstophosphoric acid (TPA) supported on SBA-15, a mesoporous silica molecular sieve, for the alkylation of phenol with tert-butyl alcohol to produce 2,4-di-tert-butylphenol, a precursor to this compound. sci-hub.seresearchgate.net The TPA-SBA-15 catalyst, synthesized via a sol-gel technique, demonstrates high catalytic activity and selectivity. sci-hub.se The large pore size of SBA-15 minimizes diffusion resistance for reactants and products. sci-hub.se

Studies have shown that the ZSM-5/SBA-15 composite material, created through a hydrothermal method, is also an effective catalyst for the tert-butylation of phenol. ias.ac.in The catalytic performance is significantly influenced by the silica-to-alumina ratio, with a ratio of 25 yielding excellent phenol conversion (96.2%) and high selectivity (53.5%) towards 2,4-di-tert-butylphenol. ias.ac.in

The catalytic activity in these systems is attributed to the presence of both Brønsted and Lewis acid sites. researchgate.net The distribution and strength of these acid sites, which can be analyzed using techniques like pyridine-FT-IR and NH₃-TPD, are crucial in determining the product distribution. researchgate.net

Table 1: Catalytic Performance in Phenol Alkylation

| Catalyst | Phenol Conversion (%) | Selectivity to 2,4-DTBP (%) | Reference |

|---|---|---|---|

| TPA-SBA-15 | 99.6 | 77 | sci-hub.seresearchgate.net |

| ZSM-5/SBA-15 (Si/Al = 25) | 96.2 | 53.5 | ias.ac.in |

Advanced and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly being applied to the synthesis of this compound and related compounds. innovareacademics.in

Solvent-free and microwave-assisted synthesis methods are at the forefront of green chemistry, offering significant advantages in terms of reduced reaction times, energy efficiency, and minimized waste. innovareacademics.inmdpi.com Microwave irradiation can accelerate organic reactions, leading to cleaner products with higher yields. oatext.com

For instance, the condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide to form N-(tert-butylsulfinyl)imines has been successfully achieved under solvent-free, microwave-assisted conditions. organic-chemistry.org This method is applicable to a wide range of substrates and significantly reduces reaction times compared to conventional heating. organic-chemistry.org Similarly, a rapid and environmentally friendly synthesis of α,β-unsaturated compounds has been developed using microwave irradiation without a solvent. oatext.com While not directly the synthesis of the target compound, these examples showcase the potential of applying such techniques.

Ionic liquids (ILs) are emerging as green alternatives to traditional volatile organic solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. rasayanjournal.co.in In the context of producing precursors for this compound, SO₃H-functionalized ionic liquids have been used to catalyze the alkylation of phenol with tert-butyl alcohol. google.com These Brønsted acidic imidazolium (B1220033) salts have demonstrated a phenol conversion of 80.4% and a selectivity of 60.2% for 2,4-di-tert-butylphenol. google.com

The combination of ionic liquids with heterogeneous catalysis further enhances the green credentials of the synthetic process. For example, a phosphonium (B103445) ionic liquid immobilized on a silica carrier has been studied for the synthesis of 2,4-di-tert-butylphenol. researchgate.net

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more efficient synthetic route. nih.gov A green and facile mechanochemical method for the halogenation of phenols has been developed using an electrical mortar and pestle. nih.govresearchgate.net This liquid-assisted grinding technique, using PEG-400 as an auxiliary, allows for the synthesis of mono-, di-, and tri-halogenated phenols in high yields within minutes. nih.govresearchgate.net The stoichiometry of the N-halosuccinimide can be controlled to achieve chemoselectivity. nih.govresearchgate.net

Ultrasonic-assisted synthesis is another green technique that can enhance reaction rates and yields. While specific applications for the direct synthesis of this compound are not widely reported, the general utility of ultrasound in promoting organic reactions is well-established. ambeed.com

Utilization of Ionic Liquids and Heterogeneous Catalysis

Post-Synthetic Purification and Isolation Techniques for Research Grade Material

Obtaining research-grade this compound requires effective post-synthetic purification and isolation techniques to remove impurities, unreacted starting materials, and byproducts.

A common purification method involves recrystallization. orgsyn.org For instance, after the bromination of 2,6-di-tert-butylphenol (B90309), the crude product can be recrystallized from an ethanol-water mixture to yield light yellow crystals of 4-bromo-2,6-di-tert-butylphenol. orgsyn.org The process may need to be repeated to achieve the desired purity. orgsyn.org

Chromatographic techniques are also essential for isolating and purifying phenolic compounds. nih.gov Column chromatography is frequently employed to separate the desired product from a complex reaction mixture. mdpi.com The choice of solvent system for elution is critical for achieving good separation.

For volatile compounds, preparative gas chromatography can be a powerful tool for obtaining high-purity samples. The identity and purity of the final product are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govsigmaaldrich.com

Chemical Reactivity and Mechanistic Transformations of 2,4 Dibromo 6 Tert Butylphenol

Aromatic Substitution and Coupling Reactions at Halogenated Sites

The bromine atoms on the phenolic ring of 2,4-dibromo-6-tert-butylphenol are key to its utility in building more complex molecular architectures. These halogenated sites readily participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions Involving Bromine (e.g., Suzuki Coupling)

The bromine atoms in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgossila.com This reaction allows for the formation of a new carbon-carbon bond by coupling the brominated phenol (B47542) with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgossila.com The general mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the two bromine atoms can be influenced by steric and electronic factors. The bromine at the 2-position (ortho to the hydroxyl group) may exhibit different reactivity compared to the bromine at the 4-position (para to the hydroxyl group) due to the steric bulk of the adjacent tert-butyl group. This can sometimes allow for selective or sequential coupling reactions. For instance, in related di- and tri-chloropyrimidine systems, regioselective Suzuki couplings have been achieved by carefully controlling reaction conditions, such as the choice of solvent and temperature. nih.govmdpi.com

Dibromo monomers, in general, are widely utilized in cross-coupling reactions to synthesize semiconducting polymers for applications in organic electronics. ossila.com The ability to introduce diverse aryl and heteroaryl groups via Suzuki coupling makes this compound a potentially valuable building block in materials science. rsc.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2,4-Dibromo-9-chloro-5,6,7,8-tetrahydroacridine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | Bis-arylated acridine | beilstein-journals.org |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂, PPh₃ | Diarylpyrimidine | oup.com |

| Benzyl Phenyl Ketones | o-Dibromobenzenes | Pd(OAc)₂, PPh₃ | Benzofuran derivatives | oup.com |

| 1-Naphthols | o-Dibromobenzenes | Pd(OAc)₂, PPh₃ | Benzopyran derivatives | oup.com |

| α,β-Unsaturated Aldehydes and Ketones | o-Dibromobenzenes | Pd(OAc)₂, PPh₃ | Indene derivatives | oup.com |

Nucleophilic Substitution Pathways

The bromine atoms on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNA r), although this is generally less facile than in electron-deficient aromatic systems. The electron-donating nature of the hydroxyl and tert-butyl groups tends to disfavor this pathway. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur.

The mechanism for SNA r typically involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a transient, negatively charged Meisenheimer complex. Subsequent loss of the bromide ion restores the aromaticity and yields the substituted product.

Ullmann Coupling for Ether Derivatives

The Ullmann condensation is a classic and effective method for forming diaryl ether linkages, and it is applicable to this compound. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.orgimperial.ac.uk In the context of this compound, it can react with another phenol in the presence of a copper catalyst and a base to form a diaryl ether. organic-chemistry.orgjsynthchem.com

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. organic-chemistry.org However, significant advancements have been made, and modern protocols often utilize ligands to facilitate the reaction under milder conditions. For example, N,N-dimethylglycine has been shown to promote the copper-catalyzed coupling of aryl bromides and iodides with phenols at temperatures as low as 90°C. organic-chemistry.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org The copper(I) catalyst undergoes oxidative addition to the aryl bromide, followed by reaction with the phenoxide to form a copper(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the copper(I) catalyst.

This methodology is valuable for constructing complex polycyclic ether natural products and other functional molecules. For instance, the coupling of o-brominated phenols with symmetrical iodonium (B1229267) salts has been used to construct the diaryl ether core of Bastadin natural products. aua.gr

Table 2: Conditions for Ullmann Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Aryl Iodide/Bromide | Phenol | CuI, N,N-dimethylglycine | Cs₂CO₃ | DMF | 90°C | Good | organic-chemistry.org |

| Isopropyl Benzoate | 2-tert-Butylphenol (B146161) | Copper Catalyst | Cs₂CO₃ | Toluene | 110°C | 72% | imperial.ac.uk |

| Aryl Halides | Phenols | CuI, (2-Pyridyl)acetone | K₃PO₄ | Dioxane | 110°C | High | organic-chemistry.org |

| Aryl Iodides | Phenols | CuI, 1,1,1-Tris(hydroxymethyl)ethane | K₃PO₄ | Dioxane | 110°C | High | organic-chemistry.org |

Oxidative and Reductive Transformations of the Phenolic Scaffold

The phenolic ring of this compound is susceptible to both oxidation and reduction, leading to a variety of interesting and useful chemical transformations.

Mechanisms of Oxidation Leading to Carboxylic Acid Derivatives

The oxidation of phenols can proceed through various pathways depending on the oxidant and reaction conditions. In the case of this compound, oxidation can lead to the formation of quinone-like structures or, under more vigorous conditions, cleavage of the aromatic ring to form carboxylic acid derivatives. gla.ac.uk

The phenolic hydroxyl group is readily oxidized. For example, treatment of the related 2-bromo-6-tert-butylphenol (B1590296) with potassium permanganate (B83412) in an acidic medium leads to the formation of 2-bromo-6-tert-butyl-1,4-benzoquinone. The oxidation preferentially occurs at the para position relative to the hydroxyl group, which is influenced by the steric hindrance of the tert-butyl group.

The formation of carboxylic acid derivatives from this compound likely involves a more complex oxidative cleavage of the aromatic ring. This can be initiated by the formation of a phenoxy radical, which can then react further with the oxidant. In some cases, sunlight and an oxidizing agent like hydrogen peroxide can lead to the formation of benzoic acid derivatives. The mechanism can involve the formation of hydroxylated intermediates, which are then further oxidized, leading to ring opening.

Reduction of Bromine Atoms and Formation of Anilines

The bromine atoms on the phenolic ring can be removed through reductive dehalogenation. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and a source of hydrogen. This process replaces the bromine atoms with hydrogen, yielding 6-tert-butylphenol.

The formation of anilines from this compound is not a direct reduction process. Instead, it would require a two-step sequence involving a nucleophilic substitution of the bromine atoms with an amine source, followed by any necessary subsequent transformations. A more direct route to anilines in related systems involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. acs.orgresearchgate.net This powerful reaction allows for the formation of a carbon-nitrogen bond and is widely used for the synthesis of arylamines. acs.org The bulky tert-butyl group in substrates like 2,6-dibromo-4-tert-butylaniline (B81550) can influence the reactivity in these couplings, sometimes requiring specialized ligands to achieve high efficiency.

Photochemical and Radical-Mediated Degradation Studies

The degradation of this compound is significantly influenced by photochemical reactions and the presence of highly reactive radical species. These processes are central to understanding its environmental fate and persistence.

Photolytic Cleavage of Carbon-Bromine Bonds and Product Identification

Under ultraviolet (UV) irradiation, this compound can undergo photolytic cleavage of its carbon-bromine (C-Br) bonds. This process is a critical pathway for its degradation in the environment. The primary step in this photodegradation is the breaking of the C-Br bond to form a debrominated intermediate, 6-tert-butylphenol, and a bromide ion. Further degradation can occur, leading to other products. For instance, in the presence of hydrogen peroxide and sunlight, 2-hydroxy-6-tert-butylbenzoic acid has been identified as a degradation product. The susceptibility of organobromine compounds to photolysis, primarily through debromination, is a recognized degradation mechanism.

Studies on related brominated phenols, such as 2,4,6-tribromophenol (B41969) (TBP), have shown that hydrodebromination can lead to the formation of mono- and dibrominated phenols. researchgate.net For example, the reaction of 2,4-dibromophenol (B41371) (2,4-DBP) can yield 2-bromophenol (B46759) (2-BP). researchgate.net While direct photolysis is a key degradation pathway, the identification of a comprehensive list of transformation products often requires advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

Kinetics and Mechanism of UV/Persulfate Advanced Oxidation Processes

Advanced oxidation processes (AOPs) utilizing UV light in combination with persulfate (PS) have been shown to be effective in degrading substituted phenols. The degradation of 2,4-di-tert-butylphenol (B135424) (a related compound) by the UV/PS process follows pseudo-first-order kinetics. researchgate.netjst.go.jp The rate of degradation is enhanced by increasing the concentration of persulfate, as this leads to a greater generation of reactive radical species. researchgate.net

The fundamental mechanism involves the activation of the persulfate ion (S₂O₈²⁻) by UV light, which causes the fission of the O-O bond to generate sulfate (B86663) radicals (SO₄•⁻) and, to a lesser extent, hydroxyl radicals (•OH). mdpi.com A kinetic model has been developed to predict the pseudo-first-order rate constants and to determine the relative contributions of the different radical species to the degradation process. researchgate.net For other persistent organic pollutants, UV/PS has also been demonstrated to be an efficient degradation method. mdpi.com

Influence of Environmental Factors on Degradation: pH, Chloride Ions, and Natural Organic Matter

Several environmental factors can significantly influence the efficiency of the degradation of brominated phenols.

Chloride Ions (Cl⁻): The presence of chloride ions can have a notable impact on degradation pathways. In the UV/PS degradation of 2,4-di-tert-butylphenol, the addition of Cl⁻ was found to promote the degradation process. researchgate.net Conversely, for the degradation of other compounds like 2,4,6-trichloroanisole (B165457) by UV/persulfate, chloride ions had a slight inhibitory effect. researchgate.net In Fenton oxidation of 2,4,6-trichlorophenol, the scavenging effect of chloride ions was found to be negligible at lower concentrations. bioline.org.br

Natural Organic Matter (NOM): Natural organic matter, such as humic and fulvic acids, generally inhibits the degradation of target pollutants. researchgate.netresearchgate.net NOM can act as a radical scavenger, competing with the target compound for the reactive hydroxyl and sulfate radicals, thereby reducing the degradation efficiency. researchgate.net The inhibitory effect of NOM has been observed to increase with its concentration. researchgate.netresearchgate.net

Table 1: Influence of Environmental Factors on Degradation

| Factor | Effect on this compound Degradation (UV/PS) | Reference |

|---|---|---|

| Increasing pH (in phosphate (B84403) buffer) | Suppressed | researchgate.net |

| Chloride Ions (Cl⁻) | Promoted | researchgate.net |

| Natural Organic Matter (NOM) | Inhibited | researchgate.net |

Role of Hydroxyl and Sulfate Radicals in Degradation Pathways

In AOPs like the UV/persulfate system, both hydroxyl (•OH) and sulfate (SO₄•⁻) radicals are generated and contribute to the degradation of organic pollutants. mdpi.com The sulfate radical is a powerful oxidant, and its role is often dominant in the UV/PS process for the degradation of compounds like 2,4-di-tert-butylphenol. researchgate.net The relative contribution of each radical can be determined through kinetic modeling and the use of scavenger compounds. researchgate.net For instance, the addition of ethanol, which scavenges both •OH and SO₄•⁻, versus tert-butyl alcohol (TBA), which primarily scavenges •OH, can help elucidate the dominant radical species. researchgate.net In the case of 2,4-di-tert-butylphenol degradation via UV/PS, the sulfate radical was identified as the major contributor to the oxidation process. researchgate.net

The degradation pathways initiated by these radicals can include hydroxylation, where a hydroxyl group is added to the aromatic ring, and other reactions leading to the breakdown of the molecule. nih.gov For instance, in the oxidation of 4-tert-butylphenol (B1678320) by hydroxyl radicals, 4-tert-butylcatechol (B165716) and hydroquinone (B1673460) were identified as products. nih.gov

Disproportionation Reactions of Phenoxyl Radicals

Phenoxyl radicals are key intermediates in the oxidation of phenolic compounds. These radicals can be formed through the reaction of the parent phenol with other radicals or through one-electron oxidation. The stability and subsequent reactions of the phenoxyl radical are influenced by the substituents on the phenolic ring. For example, 2,4,6-tri-tert-butylphenol (B181104) forms a stable phenoxyl radical due to the steric hindrance provided by the tert-butyl groups. rsc.org

Once formed, phenoxyl radicals can undergo various reactions, including disproportionation, which is a reaction where two radicals interact to form non-radical products. These reactions can lead to the formation of dimers and other coupling products. For instance, the oxidation of 2,4-di-tert-butylphenol can lead to the formation of phenoxyl radicals that subsequently react to form various transformation products.

Complexation and Adduct Formation

This compound can participate in complexation reactions and form adducts with other molecules. In mass spectrometry analysis, this compound can form various adducts, which are ionized forms of the molecule combined with other ions present in the system. Predicted collision cross-section (CCS) values can be calculated for these different adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which aids in their identification. uni.lu

The phenolic hydroxyl group and the bromine atoms can also be involved in forming complexes with metal ions. While specific studies on the complexation of this compound with metals were not found, related phenolic compounds are known to form complexes. Additionally, the formation of adducts with reagents used in chemical synthesis, such as the reaction of p-tert-butylphenol with sodium hydroxide (B78521) in dichloromethane (B109758), has been reported. acs.org

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 306.93276 | 147.7 |

| [M+Na]⁺ | 328.91470 | 159.2 |

| [M-H]⁻ | 304.91820 | 153.9 |

| [M+NH₄]⁺ | 323.95930 | 166.7 |

| [M+K]⁺ | 344.88864 | 143.3 |

| [M+HCOO]⁻ | 350.92368 | 161.6 |

Data sourced from PubChemLite. uni.lu

Derivatives and Analogues of 2,4 Dibromo 6 Tert Butylphenol: Synthesis and Research Applications

Design and Synthesis of Novel Halogenated Alkylphenol Derivatives

The synthesis of 2,4-Dibromo-6-tert-butylphenol itself is typically achieved through the bromination of 2-tert-butylphenol (B146161). One documented method involves reacting 2-tert-butylphenol with N-bromosuccinimide and triphenylphosphine (B44618) sulfide (B99878) in dichloromethane (B109758) to yield the desired product. escholarship.org

Further derivatization of this compound allows for the creation of novel halogenated alkylphenols. For instance, it can be allylated using 3-chloro-2-methylpropene (B57409) in the presence of catalytic sodium iodide in refluxing acetone (B3395972) to produce 2,4-dibromo-6-tert-butylphenyl isobutenyl ether. google.com Another example involves the reaction with 1,2-dibromoethane (B42909) and potassium carbonate in acetone to yield 1,5-dibromo-(2-bromoethoxy)-3-tert-butylbenzene. google.com These reactions highlight the utility of the parent compound in generating more complex halogenated structures for further synthetic applications.

Applications as Chemical Intermediates in Advanced Organic Synthesis

The reactivity of the bromine and hydroxyl groups on this compound makes it a valuable intermediate in various synthetic pathways.

While direct synthesis of quinolines and indoles from this compound is not extensively detailed in the provided results, a related compound, 2,6-Dibromo-4-tert-butylaniline (B81550), is noted as an important intermediate for preparing these heterocyclic systems. Given that anilines can be derived from phenols, this suggests an indirect pathway where this compound could first be converted to the corresponding aniline, which then serves as the precursor for quinoline (B57606) and indole (B1671886) synthesis. The synthesis of lysergic acid, which contains an indole structure, involves complex multi-step processes starting from different precursors. nih.gov Vanadyl porphyrin complexes have been used to catalyze the bromination of phenol (B47542) derivatives, which can then be used in further reactions, including the synthesis of complex molecules like tetracyano vanadyl porphyrin from its tetrabromo analogue using quinoline as a solvent. acs.org

The conversion of phenols to anilines is a known chemical transformation. For instance, 2,4-di-tert-butylphenol (B135424) can be converted to 2,4-di-tert-butylaniline (B189168) by heating with ammonia (B1221849) in the presence of a palladium catalyst. google.com A more common route to substituted anilines like 2,6-di-tert-butyl-4-aminophenol starts from 2,6-di-tert-butylphenol (B90309). This process involves nitrosation followed by reduction to yield the final aminophenol product. google.comguidechem.com One method describes the reduction of 2,6-di-tert-butyl-4-nitrosophenol (B81014) using sodium dithionite. prepchem.com These established routes for similar hindered phenols suggest that this compound could potentially be converted to a dibrominated aminophenol, although this specific transformation is not detailed in the search results.

A close analogue, 4-Bromo-2,6-di-tert-butylphenol, has been utilized as a terminating comonomer in the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol. chemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk It also serves as a reactant in the synthesis of monomers like 1,1'-[1,10-decanediylbis(oxy)]bis[(2,6-ditertbutyl-4-bromo)benzene], which is used to form poly(p-phenylenevinylene) derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Furthermore, it is a key component in the synthesis of 2,6-di-tert-butyl-phenolnorbornene, a norbornene comonomer that incorporates an antioxidant hindered phenol moiety. chemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk While direct use of this compound in PTC polymerization is not explicitly mentioned, the applications of its structural isomer highlight the potential of such brominated hindered phenols in polymer science.

Role in the Synthesis of Substituted Anilines (e.g., 2,6-Di-tert-butyl-4-aminophenol)

Catalytic Applications Derived from this compound Analogues

The sterically hindered nature of this compound and its derivatives makes them suitable for use as ligands in metal-catalyzed reactions.

Hindered phenol derivatives are valuable as ligands in transition-metal catalysis. tum.de For example, 4-Bromo-2,6-di-tert-butylphenol reacts with methylaluminum to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a catalyst used for the conversion of various epoxides to carbonyl compounds. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk Research has also focused on synthesizing ligands with multiple binding pockets, starting from compounds like 2,4-di-tert-butylphenol, for use in coordination chemistry with metals like zinc and cobalt. researchgate.net These examples demonstrate the principle of using sterically bulky phenols to create specific catalytic environments around a metal center, a strategy that could be extended to derivatives of this compound.

Development of Catalysts for Epoxide to Carbonyl Transformations

Derivatives of this compound have been instrumental in the development of catalysts for the transformation of epoxides into carbonyl compounds. A notable example involves the use of 4-bromo-2,6-di-tert-butylphenol, an analogue of this compound. This compound, when reacted with methylaluminum, forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR). sigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com MABR has demonstrated utility as a catalyst for the conversion of various epoxides to their corresponding carbonyl compounds. sigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com

The catalytic activity of such systems is often influenced by the steric and electronic properties of the phenoxide ligands. The bulky tert-butyl groups and the electron-withdrawing bromine atoms on the phenol ring can modulate the reactivity and selectivity of the metal center. Research in this area has also explored the use of Schiff base complexes of metals like dioxomolybdenum(VI) for the epoxidation of olefins, which represents the reverse transformation. researchgate.net These studies highlight the broad potential of phenol derivatives in designing catalysts for reactions involving epoxides.

Detailed findings from studies on related catalytic systems are presented in the table below:

| Catalyst System | Substrate | Product | Selectivity/Yield | Reference |

| Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) | Various epoxides | Carbonyl compounds | - | sigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| Dioxomolybdenum(VI) Schiff base complexes | Styrene | Styrene oxide | ~98–99% | researchgate.net |

| Dioxomolybdenum(VI) Schiff base complexes | Cyclohexene | Cyclohexene oxide | 100% | researchgate.net |

| Iron complex of dithiocarbazate Schiff base | Cyclohexane | Cyclohexanol and Cyclohexanone | 96% | researchgate.net |

Catalysis in Alkylation Reactions

Analogues of this compound have also found application in the catalysis of alkylation reactions. The alkylation of phenols is an important industrial process for the synthesis of various chemical intermediates. For instance, mesoporous molecular sieves containing tungstophosphoric acid (TPA-SBA-15) have been used as catalysts for the alkylation of phenol with tert-butyl alcohol to produce 2,4-di-tert-butylphenol. sci-hub.se In this process, a phenol conversion of 99.6% and a selectivity of 77% for 2,4-di-tert-butylphenol were achieved. sci-hub.se

The mechanism of such alkylation reactions can be complex. In the case of the alkylation of 2,6-di-tert-butylphenol with methyl acrylate, the reaction is catalyzed by alkali metal phenoxides derived from the starting phenol. scispace.com The catalytic activity is dependent on the temperature, which influences the formation of monomeric or dimeric phenoxide species. scispace.com The monomeric forms are reported to be more active. scispace.com

Ionic liquids have also been investigated as catalysts for the alkylation of phenol with tert-butyl alcohol, offering advantages such as ease of separation and recyclability. nih.gov For example, a heteropolyanion-based ionic liquid catalyst achieved a phenol conversion of 93%. nih.gov Another study using N-methyl imidazole-, pyridine-, and triethylamine-based Brønsted acidic ionic liquids reported a maximum phenol conversion of 86% with a 57.6% selectivity to 4-tert-butylphenol (B1678320). nih.gov

The table below summarizes key findings from various studies on catalytic alkylation reactions involving phenol derivatives.

| Catalyst | Reactants | Product | Conversion/Selectivity | Reference |

| TPA-SBA-15 | Phenol, tert-butyl alcohol | 2,4-di-tert-butylphenol | 99.6% phenol conversion, 77% selectivity | sci-hub.se |

| Acid-supported alumina | Phenol, isobutylene (B52900) | 2,4-ditertiary butyl phenol | - | google.com |

| Potassium/Sodium 2,6-di-tert-butylphenoxide | 2,6-di-tert-butylphenol, methyl acrylate | Alkylated phenol | - | scispace.com |

| Heteropolyanion-based ionic liquid | Phenol, tert-butyl alcohol | tert-butylphenol | 93% phenol conversion | nih.gov |

| Brønsted acidic ionic liquids | Phenol, tert-butyl alcohol | 4-tert-butylphenol | 86% phenol conversion, 57.6% selectivity | nih.gov |

Computational and Theoretical Chemistry Investigations of 2,4 Dibromo 6 Tert Butylphenol

Quantum-Chemical Calculations and Molecular System Analysis

Quantum-chemical calculations are a fundamental tool for understanding the intrinsic properties of 2,4-Dibromo-6-tert-butylphenol at the molecular level. These calculations provide a theoretical framework for predicting and interpreting experimental observations.

Prediction of Optimized Geometries and Electronic Structures

Computational methods, such as Density Functional Theory (DFT), are employed to predict the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. For instance, DFT calculations with the B3LYP functional and the LANL2DZ basis set have been used to determine the optimized geometry of related brominated phenol (B47542) compounds in the gas phase. acs.org These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. The presence of bulky bromine atoms and a tert-butyl group significantly influences the planarity of the phenol ring. acs.org

Determination of Molecular Orbitals and Spectroscopic Properties

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its ability to participate in electronic excitations.

Theoretical calculations can predict spectroscopic properties, such as the UV-Visible absorption spectrum. For similar phenol derivatives, time-dependent DFT (TD-DFT) calculations have been used to predict electronic transitions. researchgate.net For example, in a study of a related phenol compound, the strongest electron transition was predicted to occur at an absorption maximum of 325.35 nm. bsu.by These theoretical spectra can be compared with experimental data to validate the computational models and provide a deeper understanding of the electronic structure. researchgate.net

Calculations of Energetic Parameters (e.g., Free Energy, Enthalpy of Formation)

Quantum-chemical methods enable the calculation of various energetic parameters that are essential for understanding the stability and thermodynamics of this compound. These parameters include the standard Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and enthalpy of combustion (ΔcH°solid). chemeo.com For instance, the PM6 semi-empirical method has been utilized to calculate the total energy and heat of formation for related phenol compounds. bsu.by Such calculations are vital for assessing the energetic feasibility of reactions involving this compound.

| Parameter | Description |

|---|---|

| ΔfG° | Standard Gibbs free energy of formation (kJ/mol) chemeo.com |

| ΔfH°gas | Enthalpy of formation at standard conditions (kJ/mol) chemeo.com |

| ΔfH°solid | Solid phase enthalpy of formation at standard conditions (kJ/mol) chemeo.com |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the characterization of transient species that are often difficult to study experimentally.

Transition State Characterization and Reaction Pathway Mapping

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The characterization of the transition state provides crucial information about the energy barrier of the reaction, known as the activation energy. For related phenolic compounds, computational studies have been used to investigate reaction mechanisms, such as electrophilic aromatic substitution, and to understand the role of substituents in directing the reaction. For example, in the bromination of phenols, the tert-butyl group can sterically hinder certain positions, thereby influencing the regioselectivity of the reaction.

Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) Calculations (e.g., DFT/B3LYP)

The O-H bond dissociation enthalpy (BDE) is a critical parameter for evaluating the antioxidant potential of phenolic compounds. It represents the energy required to break the O-H bond homolytically, forming a phenoxyl radical and a hydrogen atom. researchgate.net Lower BDE values indicate a greater ease of hydrogen atom donation, which is a key mechanism for scavenging free radicals. researchgate.net

The ionization potential (IP) is another important parameter, representing the energy required to remove an electron from the molecule. Both BDE and IP can be calculated using DFT methods, such as B3LYP, often in conjunction with various basis sets. researchgate.netuniv-guelma.dz Studies on various phenolic antioxidants have shown that theoretical calculations of BDE and IP are valuable for predicting their antioxidant activity. researchgate.net For instance, the B3LYP functional has been shown to be effective for geometry optimization and frequency calculations in BDE studies. nih.gov

| Computational Parameter | Significance in Reactivity |

|---|---|

| Bond Dissociation Enthalpy (BDE) | Indicates the ease of homolytic bond cleavage, crucial for antioxidant activity. researchgate.netresearchgate.net |

| Ionization Potential (IP) | Measures the tendency to lose an electron, relevant in electron transfer reactions. researchgate.netuniv-guelma.dz |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in correlating a molecule's chemical structure with its biological or toxicological effects. For halogenated phenols, these models are crucial for screening and prioritizing compounds for further testing and for assessing their environmental and health risks. nih.gov

While comprehensive SAR studies focused specifically on this compound are not extensively documented, the influence of its key structural features—the phenol group, the two bromine atoms, and the tert-butyl group—can be inferred from research on related compounds. The biological activity of substituted phenols is highly dependent on the nature and position of their substituents.

Bromine Atoms : The degree and position of bromination significantly influence the physicochemical properties and biological activity of phenols. Generally, increasing the number of bromine atoms on the phenol ring leads to higher lipophilicity (log Kow) and greater soil sorption coefficients (Koc). who.int This increased lipophilicity can enhance a compound's ability to cross biological membranes, potentially increasing its bioaccumulation and toxicity. who.int The position of the bromine atoms is also critical; for instance, studies on different dibromophenol isomers have shown variations in their toxic effects, highlighting that the substitution pattern dictates the biological outcome. researchgate.net

Tert-butyl Group : The bulky tert-butyl group plays a significant role in the molecule's activity through steric and electronic effects. Its large size can create steric hindrance, which may influence the molecule's ability to fit into a receptor's binding site or protect adjacent functional groups from metabolic reactions. mdpi.com This group is hydrophobic and can enhance solubility in lipids, which may increase biological activity. mdpi.com Furthermore, as an electron-donating group, the tert-butyl substituent can modulate the electronic properties of the phenol ring, which has been shown in related compounds to improve certain biological activities. srce.hr

Phenolic Hydroxyl Group : The hydroxyl (-OH) group is a key functional feature, acting as a hydrogen bond donor. aablocks.com Its acidity (pKa) and hydrogen-bonding capability are modulated by the other substituents on the ring, which in turn affects receptor binding and mechanisms of toxicity. researchgate.net

| Structural Feature | Influence on Physicochemical Properties | Impact on Biological Activity | Supporting Evidence |

| Bromine Atoms | Increases lipophilicity (log Kow) and soil sorption (Koc) with a higher degree of bromination. who.int | Can enhance membrane permeability and bioaccumulation potential. who.int The specific substitution pattern is a key determinant of toxicity. researchgate.net | |

| Tert-butyl Group | Increases hydrophobicity and provides steric bulk. mdpi.com | Steric hindrance can affect binding to biological targets. Hydrophobicity can enhance activity by improving lipid solubility. mdpi.com | |

| Hydroxyl Group | Acts as a hydrogen bond donor. aablocks.com Its acidity is influenced by ring substituents. researchgate.net | Essential for interactions with many biological targets through hydrogen bonding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activities of chemicals based on their molecular structures, encoded by molecular descriptors. nih.gov These models are particularly valuable for emerging pollutants like brominated phenols, where extensive experimental data is often lacking. nih.gov

The development of predictive models for brominated compounds has been a focus of regulatory science. For instance, QSAR models have been successfully developed for brominated flame retardants (BFRs) to predict their endocrine-disrupting potential. nih.gov These models, often based on multiple linear regression, use theoretical molecular descriptors to establish a correlation with a specific biological response. To ensure their reliability for regulatory use, such models undergo rigorous validation, including internal (e.g., leave-one-out cross-validation) and external validation with separate training and test data sets. nih.gov

| Model Application | Chemical Class | Predicted Endpoint | Modeling Approach | Key Finding |

| Hazard Screening nih.gov | Brominated Flame Retardants (BFRs) | Endocrine Disruption | Multiple Linear Regression (MLR) | QSARs can serve as a simple tool for screening and characterization of BFRs, filling data gaps. nih.gov |

| Risk Assessment researchgate.net | Bromophenols (e.g., 2,4-DBP) | Aquatic Toxicity (Hazardous Concentration) | QSAR-ICE-SSD | Models can estimate environmental risk by predicting hazardous concentrations for specific organisms. researchgate.net |

| Bioconcentration Prediction researchgate.net | Phenols | Bioconcentration Factor (BCF) | log Kow / log BCF Correlation | Linear correlations are generally valid only for compounds with a log Pow below 6. researchgate.net |

| Global Toxicity Modeling insilico.eu | Phenols | Toxicity to T. pyriformis | MLR, Neural Networks | Global models struggle to predict toxicity for compounds with electrophilic mechanisms of action. insilico.eu |

Correlation of Structural Features with Biological Activities (In Vitro)

Molecular Docking and Receptor-Ligand Interaction Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This technique provides critical insights into the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-stacking.

While docking studies of this compound itself are not widely published, research on closely related derivatives and analogs provides a clear picture of how this class of compounds interacts with biological targets.

Interaction with Bacterial Receptors : A molecular dynamics study investigated a derivative, 2,4-Dibromo-6-({[(2-nitrophenyl)carbonyl]amino}methyl)phenyl 2-chlorobenzoate, as a potential inhibitor of the LasR receptor in Pseudomonas aeruginosa. researchgate.net Docking simulations predicted that the ligand binds within the receptor's active site, forming key hydrogen bonds with the amino acid residues TYR 56, TRP 60, ASP 73, and SER 129. researchgate.net The stability of this complex was further confirmed through molecular dynamics simulations. researchgate.net

Interaction with Metabolic Enzymes : In studies of potential anti-diabetic agents, complex molecules containing dibromophenol and tert-butylphenol moieties were docked into the active site of the human α-glucosidase enzyme. srce.hrresearchgate.net These studies revealed that the compounds were anchored within the binding pocket through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking with key residues, explaining their inhibitory activity. srce.hr

Interaction with Nuclear Receptors : The predictive power of docking is well-illustrated in a study of 2,4-di-tert-butylphenol (B135424) (the non-brominated analog of the target compound) and its interaction with the Retinoid X Receptor alpha (RXRα). nih.gov Molecular docking and X-ray crystallography revealed the precise binding mode of the compound within the receptor. This structural insight allowed the researchers to correctly predict that a congener, 2,4,6-tri-tert-butylphenol (B181104), would be an even more potent activator of the receptor. nih.gov This demonstrates how docking studies can elucidate structure-activity relationships and guide the prediction of activity for related compounds.

| Ligand (or close derivative) | Target Receptor | Key Interacting Residues | Types of Interactions Observed |

| 2,4-Dibromo-6-...phenyl derivative researchgate.net | LasR of P. aeruginosa | TYR 56, TRP 60, ASP 73, SER 129 | Hydrogen bonding, Pi-Pi stacking researchgate.net |

| Bis-Schiff base with dibromophenol moiety srce.hrresearchgate.net | Human α-glucosidase | Not specified | Hydrogen bonding, hydrophobic interactions, π-stacking srce.hr |

| 2,4-Di-tert-butylphenol nih.gov | Retinoid X Receptor alpha (RXRα) | Not specified | Hydrophobic interactions, specific orientation of tert-butyl groups nih.gov |

Biological Activity Investigations of 2,4 Dibromo 6 Tert Butylphenol in Vitro and Mechanistic Focus

Mechanisms of Antioxidant Action in Biological Systems

Investigations into the specific antioxidant mechanisms of 2,4-Dibromo-6-tert-butylphenol are not extensively detailed in publicly available scientific literature. While phenolic compounds are generally known for their antioxidant capabilities, specific assay results for this particular molecule are not documented in the sources reviewed.

Free Radical Scavenging Activity: DPPH and FRAP Assay Methodologies

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are standard methods to evaluate the antioxidant potential of a compound. These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize free radicals. Despite the common application of these methods, specific studies detailing the performance of this compound in DPPH and FRAP assays, including its IC50 value (the concentration required to scavenge 50% of radicals), are not found in the reviewed literature.

In Vitro Assessment of Oxidative Stress Mitigation: LDL-Oxidation and Copper Chelating Assays

The oxidation of low-density lipoproteins (LDL) is a key event in the development of atherosclerosis. Assays that measure the inhibition of LDL oxidation, often mediated by copper ions, are used to assess the protective effects of antioxidant compounds. Furthermore, the ability of a compound to chelate metal ions, such as copper, is another important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals. However, specific research documenting the efficacy of this compound in preventing LDL oxidation or in chelating copper ions is not available in the searched scientific reports.

Role in Preventing Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are produced during normal metabolic processes and can cause significant cellular damage if not controlled by antioxidant systems. Phenolic compounds can interfere with ROS production through various mechanisms. At present, there are no specific studies in the reviewed literature that investigate the direct role or mechanisms by which this compound might prevent or reduce the production of ROS in biological systems.

Antimicrobial and Antifungal Mechanisms of Action

General studies have indicated that brominated phenols can possess antimicrobial properties.

In Vitro Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

There is a general indication that this compound acts as an inhibitor of bacterial growth. However, detailed in vitro studies quantifying its efficacy against specific bacterial strains such as the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa are lacking in the available literature. Data points such as minimum inhibitory concentration (MIC) values or inhibition zone diameters from disk diffusion assays for this compound have not been reported in the reviewed sources. For comparison, related but distinct compounds have shown activity against these pathogens.

Disruption of Bacterial Cell Membranes and Inhibition of Essential Metabolic Pathways

The proposed mechanisms for the antimicrobial action of phenolic compounds often involve the disruption of the bacterial cell membrane integrity or the inhibition of crucial metabolic pathways. The lipophilic nature of these molecules can facilitate their insertion into the cell membrane, leading to increased permeability and leakage of intracellular contents. While this is a plausible mechanism for this compound, specific research to confirm its action on bacterial cell membranes or its interference with specific metabolic pathways has not been found.

Data Tables

Due to the absence of specific quantitative data for this compound in the reviewed scientific literature, data tables for antioxidant and antimicrobial assays cannot be generated.

Antifungal Activity against Opportunistic Fungi (e.g., Candida albicans): Biofilm Inhibition and Disruption

Recent studies have demonstrated the in vitro antifungal and anti-biofilm efficacy of this compound against the opportunistic fungus Candida albicans. This pathogen is known for forming biofilms on medical devices, which confers resistance to conventional antifungal treatments. researchgate.netnih.gov The compound has shown effectiveness in both inhibiting the formation of and disrupting established C. albicans biofilms. researchgate.net

The anti-biofilm activity is linked to the inhibition of hyphal development, a critical process for the initial adhesion of C. albicans to surfaces. researchgate.netnih.gov By interfering with this morphological transition, this compound presents a potential mechanism for its anti-biofilm capabilities. researchgate.net

**Table 1: Anti-biofilm Activity of this compound against *Candida albicans***

| Activity | Observation | Potential Mechanism |

|---|---|---|

| Biofilm Inhibition | Effective in preventing the formation of C. albicans biofilms. researchgate.net | Inhibition of hyphal development, which is crucial for initial adhesion. researchgate.netnih.gov |

| Biofilm Disruption | Capable of breaking down pre-formed C. albicans biofilms. researchgate.net | Not explicitly detailed, but likely related to interference with biofilm integrity. |

Modulation of Hyphal Development and Virulence Factor Production (e.g., Hemolysins, Phospholipases)

Beyond its impact on biofilms, this compound has been shown to inhibit the production of key virulence factors in C. albicans. nih.gov These include hemolysins and phospholipases, which are enzymes crucial for the invasion of host tissues by the fungus. researchgate.net The compound's ability to suppress these virulence factors suggests a broader antifungal potential by hindering the pathogen's ability to cause disease. nih.gov A significant aspect of its antifungal action is the inhibition of hyphal development, a key virulence trait that facilitates tissue invasion and biofilm formation. researchgate.netnih.gov

Receptor-Ligand Interactions and Endocrine System Modulation (In Vitro Studies)

In vitro research has uncovered the compound's interactions with nuclear receptors, indicating potential endocrine-disrupting effects.

Activation of Peroxisome Proliferator-Activated Receptor (PPAR) γ-Retinoid X Receptor (RXR) Heterodimer

Studies using antagonist assays have revealed that this compound can activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer. biorxiv.orgbiorxiv.org This activation is a key mechanism in processes such as adipogenesis. biorxiv.orgresearchgate.net

Direct Binding to Retinoid X Receptor Alpha (RXRα) and Crystal Structure Elucidation

Further investigations have confirmed that this compound directly binds to the Retinoid X Receptor alpha (RXRα). researchgate.netnih.gov The crystal structure of the this compound-RXRα complex has been solved, providing a detailed view of the binding interaction. biorxiv.orgnih.gov This structural data offers a mechanistic basis for how the compound activates RXRα. biorxiv.org It is believed that the compound activates the PPARγ/RXRα heterodimer primarily through its interaction with RXRα, without directly binding to PPARγ. biorxiv.orgbiorxiv.orgnih.gov

In Vitro Induction of Adipogenesis in Human Mesenchymal Stem Cells

In human mesenchymal stem cell (MSC) adipogenesis assays, exposure to this compound led to an increase in lipid accumulation and the expression of genes that are markers for adipogenesis. biorxiv.orgresearchgate.netresearchgate.net This finding demonstrates the compound's potential to act as an obesogen by promoting the differentiation of stem cells into fat cells. researchgate.netnih.gov

Mechanistic Insights into Potential Endocrine-Disrupting Effects

The direct binding and activation of RXRα by this compound classify it as a potential endocrine-disrupting chemical (EDC). biorxiv.orgbiorxiv.org RXRs are crucial partners for many other nuclear receptors, and their activation can have wide-ranging effects on physiological processes. embopress.org The ability of this compound to activate RXRα suggests it could interfere with multiple nuclear receptor signaling pathways, leading to its potential obesogenic and endocrine-disrupting effects. biorxiv.orgresearchgate.netnih.gov Studies have also shown that 2,4-DTBP can exhibit moderate antagonistic effects towards the human estrogen receptor α (ERα) and the androgen receptor (AR). nih.gov

Table 2: Summary of Endocrine Modulation by this compound

| Interaction/Effect | Receptor/Cell Type | Finding |

|---|---|---|

| Receptor Activation | PPARγ-RXR Heterodimer | Activates the heterodimer, likely through RXRα. biorxiv.orgbiorxiv.org |

| Direct Binding | Retinoid X Receptor Alpha (RXRα) | Confirmed direct binding and crystal structure solved. biorxiv.orgnih.gov |

| Cellular Differentiation | Human Mesenchymal Stem Cells | Induces adipogenesis and lipid accumulation. biorxiv.orgresearchgate.netresearchgate.net |

| Endocrine Disruption | Multiple Receptors | Potential EDC due to RXRα activation; shows antagonism towards ERα and AR. biorxiv.orgbiorxiv.orgnih.gov |

Allelopathic Effects and Autotoxicity Mechanisms in Ecological Contexts

The compound this compound is a halogenated derivative of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a widely studied allelochemical. While specific studies on this compound are limited, the extensive research on its parent compound, 2,4-DTBP, provides a strong basis for understanding its potential ecological roles. Allelochemicals are secondary metabolites produced by organisms that influence the growth, survival, and reproduction of other organisms. These interactions can be both detrimental (negative allelopathy) and beneficial (positive allelopathy). Autotoxicity is a type of allelopathy where a plant species releases chemical substances that inhibit or delay the germination and growth of its own kind.

Impact on Soil Functionality and Microbial Community Structure

Allelopathic compounds like 2,4-DTBP, and by extension its brominated derivatives, can significantly alter the soil environment. The release of these compounds from plants, particularly through root exudates, can lead to changes in soil physicochemical properties and microbial community dynamics.